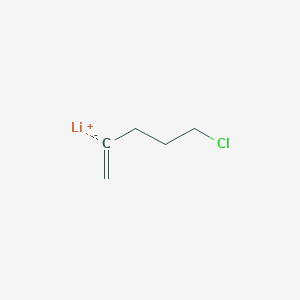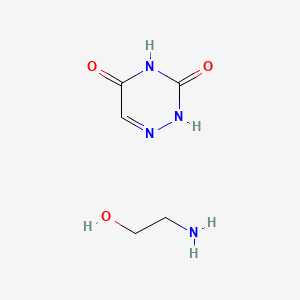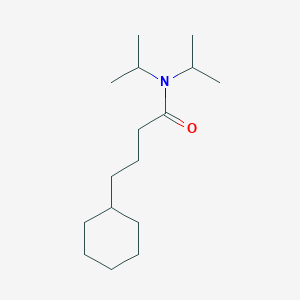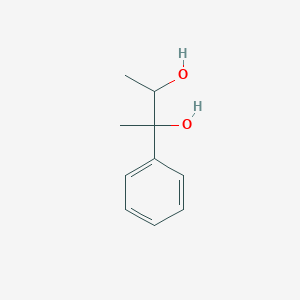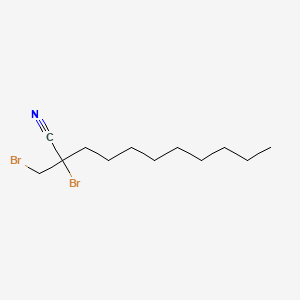
2-Bromo-2-(bromomethyl)undecanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-(bromomethyl)undecanenitrile is an organic compound with the molecular formula C12H21Br2N It is a brominated nitrile, characterized by the presence of two bromine atoms and a nitrile group attached to an undecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(bromomethyl)undecanenitrile typically involves the bromination of 2-(bromomethyl)undecanenitrile. This can be achieved through the reaction of 2-(bromomethyl)undecanenitrile with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-2-(bromomethyl)undecanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of amides or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromo-2-(bromomethyl)undecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-(bromomethyl)undecanenitrile involves its reactivity with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting cellular processes and exhibiting bioactivity.
Similar Compounds:
2-Bromo-2-(chloromethyl)undecanenitrile: Similar structure but with a chlorine atom instead of a second bromine atom.
2-Chloro-2-(bromomethyl)undecanenitrile: Similar structure but with a chlorine atom instead of the first bromine atom.
2-Bromo-2-(bromomethyl)dodecanenitrile: Similar structure but with a longer carbon chain.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic applications and research studies.
Propiedades
| 90632-90-9 | |
Fórmula molecular |
C12H21Br2N |
Peso molecular |
339.11 g/mol |
Nombre IUPAC |
2-bromo-2-(bromomethyl)undecanenitrile |
InChI |
InChI=1S/C12H21Br2N/c1-2-3-4-5-6-7-8-9-12(14,10-13)11-15/h2-10H2,1H3 |
Clave InChI |
MVTHOMDYXRLOQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CBr)(C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



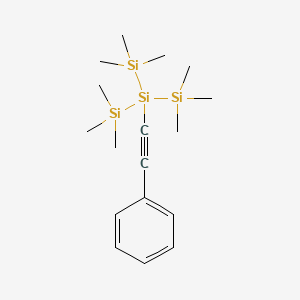
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
